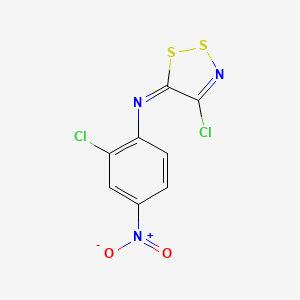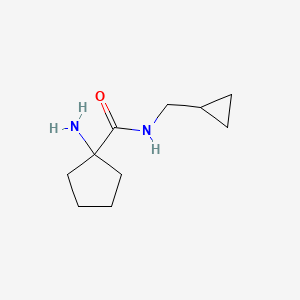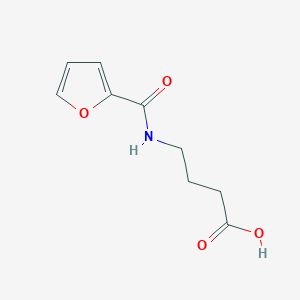![molecular formula C9H10F2N2O2 B2578879 [5-cyclopropyl-3-(difluoromethyl)-1H-pyrazol-1-yl]acetic acid CAS No. 1002032-66-7](/img/structure/B2578879.png)
[5-cyclopropyl-3-(difluoromethyl)-1H-pyrazol-1-yl]acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“[5-Cyclopropyl-3-(difluoromethyl)-1H-pyrazol-1-yl]acetic acid” (CAS# 1002032-66-7) is a research chemical . It has a molecular weight of 216.18 and a molecular formula of C9H10F2N2O2 .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the canonical SMILES: C1CC1C2=CC(=NN2CC(=O)O)C(F)F .
Physical And Chemical Properties Analysis
It has a storage temperature of room temperature . The compound has a density of 1.6±0.1 g/cm3 .
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
- Pyrazolyl-2-pyrazoline Synthesis : The synthesis of 1-acetyl-3-aryl-5-[3-(2-hydroxyphenyl)pyrazol-4-yl]-2-pyrazolines has been achieved by treating chromen-4-ones with hydrazine, demonstrating a method for creating complex pyrazoline structures (A. Levai et al., 2004).
- Divergent Cyclisations : 2-(5-amino-4-carbamoyl-1H-pyrazol-3-yl) acetic acids undergo cyclisation with electrophiles, leading to the creation of various heterocyclic structures, showcasing the versatility of pyrazole derivatives (L. Smyth et al., 2007).
Corrosion Inhibition
- Corrosion Inhibitors for Mild Steel : Pyrazoline derivatives have been found to be effective corrosion inhibitors for mild steel in acidic media. Their high inhibition efficiency and the adsorption behavior provide insights into their protective mechanism on metal surfaces (H. Lgaz et al., 2018), (H. Lgaz et al., 2020).
Antimicrobial and Anti-inflammatory Agents
- Potential Antimicrobial Agents : Novel pyrazole derivatives have shown promising antimicrobial and anti-inflammatory activities. Certain compounds in this category have been evaluated for their safety and lack of ulcerogenic effects (A. Bekhit et al., 2005).
Anticancer Properties
- Anticancer Potential : Pyrazole derivatives have been noted for their wide range of biological activities, including potential anticancer properties. Some studies have focused on synthesizing and evaluating the anticancer effects of these compounds, demonstrating significant antiproliferative activity compared to standard anticancer agents (Sindhu Jose, 2017).
Structural Characterization
- Bioassay and Structural Analysis : Organotin derivatives of bis(pyrazol-1-yl)acetic acid have been synthesized and characterized. These compounds have shown certain cytotoxicities, emphasizing the importance of structural characterization in understanding their biological properties (Zhen-Kang Wen et al., 2005).
Safety and Hazards
The safety data sheet for “[5-cyclopropyl-3-(difluoromethyl)-1H-pyrazol-1-yl]acetic acid” indicates that it is a flammable liquid and vapor, and it causes severe skin burns and eye damage . Precautionary measures include avoiding heat, sparks, open flames, and hot surfaces . It is recommended to keep the container tightly closed, use explosion-proof electrical/ventilating/lighting equipment, and use only non-sparking tools .
Eigenschaften
IUPAC Name |
2-[5-cyclopropyl-3-(difluoromethyl)pyrazol-1-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F2N2O2/c10-9(11)6-3-7(5-1-2-5)13(12-6)4-8(14)15/h3,5,9H,1-2,4H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFYMLAWTVBTSLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NN2CC(=O)O)C(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-(3,5-dimethylphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-methyl-N-phenylacetamide](/img/structure/B2578796.png)
![3-Methyl-2-[(pyridin-4-yl)methoxy]pyridine](/img/structure/B2578797.png)
![(4-methylthiophen-2-yl)((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone](/img/structure/B2578798.png)

![N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)pivalamide](/img/structure/B2578804.png)
![4-[(2-Thienylmethylene)amino]phenyl 4-(tert-butyl)benzenecarboxylate](/img/structure/B2578805.png)

![1-{[(3-Aminophenyl)methyl]imino}-1lambda6-thiolan-1-one](/img/structure/B2578810.png)



![ethyl 3-(4-bromophenyl)-4-oxo-7-[2-oxo-2-(prop-2-en-1-yloxy)ethoxy]-4H-chromene-2-carboxylate](/img/structure/B2578817.png)

![N-[Cyano(thiophen-3-YL)methyl]-2-methoxybenzamide](/img/structure/B2578819.png)